(2S,3S)-2,3-dimethylmorpholine hydrochloride
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Overview
Description
(2S,3S)-2,3-dimethylmorpholine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its morpholine ring, substituted with two methyl groups at the 2 and 3 positions, and exists as a hydrochloride salt. The stereochemistry of the compound is defined by the (2S,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dimethylmorpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-2-chloropropanoic acid.
Formation of the Morpholine Ring: The key step involves the cyclization of the chiral precursor with an amine to form the morpholine ring. This can be achieved through nucleophilic substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, such as temperature, pressure, and solvent choice.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds.
Scientific Research Applications
(2S,3S)-2,3-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Hydroxybupropion hydrochloride: Shares a similar morpholine ring structure but with different substituents.
(2R,3R)-2,3-dimethylmorpholine hydrochloride: The enantiomer of (2S,3S)-2,3-dimethylmorpholine hydrochloride, with different stereochemistry.
Uniqueness
This compound is unique due to its specific (2S,3S) configuration, which imparts distinct chemical and biological properties. This stereochemistry is essential for its activity and differentiates it from other morpholine derivatives.
Properties
IUPAC Name |
(2S,3S)-2,3-dimethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(2)8-4-3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKLXAWHKRNQF-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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